molecular formula C12H14O3 B12787938 2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one CAS No. 54130-95-9

2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

Katalognummer: B12787938
CAS-Nummer: 54130-95-9
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: GWPRIOCWQXTEFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.2378 . This compound is known for its unique structure, which includes a hydroxy group, a methoxy group, and a tetrahydrobenzo7annulen ring system. It has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one can be achieved through several synthetic routes. One common method involves the reaction of 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-1,2-dimethoxy- with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one include:

Uniqueness

What sets 2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo7annulen-5-one apart from these similar compounds is its unique combination of functional groups and ring structure. This distinct configuration contributes to its specific chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

54130-95-9

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

2-hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one

InChI

InChI=1S/C12H14O3/c1-15-12-9-4-2-3-5-10(13)8(9)6-7-11(12)14/h6-7,14H,2-5H2,1H3

InChI-Schlüssel

GWPRIOCWQXTEFG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC2=C1CCCCC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.